molecular formula C12H12O3 B6190116 (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid CAS No. 1195181-38-4

(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B6190116
CAS No.: 1195181-38-4
M. Wt: 204.2
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Description

(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an appropriate aldehyde or ketone is reacted with a phenyl-substituted methylene compound in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.

  • Industry: It can be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use and the specific biological system.

Comparison with Similar Compounds

(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid can be compared to other similar compounds, such as:

  • 2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid (E-isomer): The E-isomer has a different geometric configuration, which can affect its reactivity and biological activity.

  • 4-Phenylbut-2-enoic acid: This compound lacks the methyl groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features, which can influence its behavior in various chemical and biological contexts.

Properties

CAS No.

1195181-38-4

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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